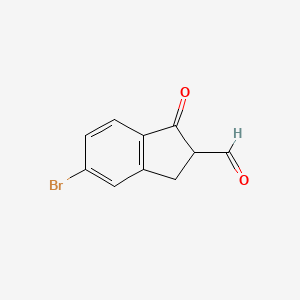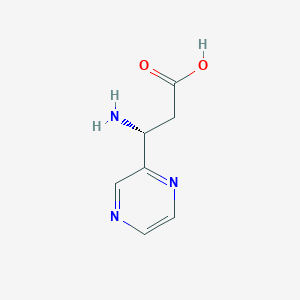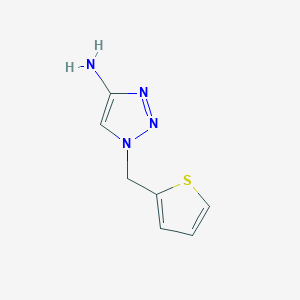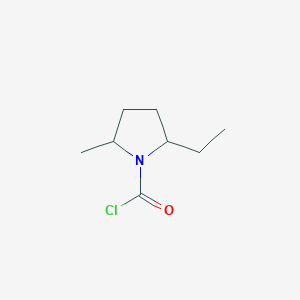
3-Cyclopropyl-1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropyl-1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of a cyclopropyl ketone with hydrazine derivatives, followed by alkylation and amination steps. The reaction conditions may include the use of solvents like ethanol or acetonitrile, and catalysts such as acids or bases to facilitate the cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反応の分析
Types of Reactions
3-Cyclopropyl-1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazoles.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or agrochemicals.
作用機序
The mechanism of action of 3-Cyclopropyl-1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical processes, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Similar compounds to 3-Cyclopropyl-1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine include other pyrazole derivatives with varying substituents. Examples include:
- 3-Cyclopropyl-1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-ol
- 3-Cyclopropyl-1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can impart distinct chemical and biological properties compared to other pyrazole derivatives. These unique features may make it particularly valuable for certain applications in research and industry.
特性
分子式 |
C11H19N3 |
|---|---|
分子量 |
193.29 g/mol |
IUPAC名 |
5-cyclopropyl-2-methyl-4-(2-methylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-7(2)6-9-10(8-4-5-8)13-14(3)11(9)12/h7-8H,4-6,12H2,1-3H3 |
InChIキー |
WXTXIWMMBCECRI-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=C(N(N=C1C2CC2)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(cyclopropylamino)ethyl]methanesulfonamide](/img/structure/B15275829.png)
![2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]acetamide hydrochloride](/img/structure/B15275841.png)






![2-[(2-Methylcyclopentyl)amino]butan-1-ol](/img/structure/B15275869.png)
![2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)butan-1-ol](/img/structure/B15275874.png)
![(S)-6-Fluoro-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15275880.png)


![({5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-yl}methyl)(methyl)amine](/img/structure/B15275915.png)
